Lipophilicity Differentiation: Tosyl vs. Phenylsulfonyl vs. 4-Chlorobenzenesulfonyl Analogs
The 4-methyl substituent on the benzenesulfonyl group of the target compound (tosyl) produces a calculated XLogP3 of 3.3, which is approximately 0.5 log units higher than the unsubstituted phenylsulfonyl analog (estimated XLogP3 ≈ 2.8) and approximately 0.5 log units lower than the 4-chlorobenzenesulfonyl analog (estimated XLogP3 ≈ 3.8) [1][2]. This places the target compound in an intermediate lipophilicity range that balances membrane permeability with aqueous solubility, whereas the chlorinated analog may suffer from excessive lipophilicity-related off-target binding, and the unsubstituted analog may exhibit insufficient membrane partitioning for cellular target engagement [3].
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 (PubChem computed) |
| Comparator Or Baseline | Phenylsulfonyl analog: estimated XLogP3 ≈ 2.8 (calculated by PubChem structural similarity method); 4-Chlorobenzenesulfonyl analog: estimated XLogP3 ≈ 3.8 (based on Cl-substituent additive contribution) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 vs. phenylsulfonyl; ΔXLogP3 ≈ −0.5 vs. 4-chlorobenzenesulfonyl |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15) using fragment-based additive method |
Why This Matters
Lipophilicity within the optimal range (XLogP3 1–3.5) is a critical determinant of oral bioavailability and cell permeability; the target compound's intermediate value suggests a more favorable ADME profile than the more lipophilic 4-chloro analog, making it a preferred starting point for medicinal chemistry optimization.
- [1] PubChem. Compound Summary for CID 5267253: 4-[4-(4-Methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine. XLogP3 = 3.3. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/5267253 View Source
- [2] Kuujia.com. Cas no 627834-61-1 (4-4-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-ylmorpholine). Molecular formula C18H17ClN2O4S2, MW 424.92. https://www.kuujia.com View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Review establishing XLogP3 1-3.5 as optimal range for oral bioavailability. View Source
